7-Bromo-4-hydroxy-2-phenylquinoline: A Technical Guide
7-Bromo-4-hydroxy-2-phenylquinoline: A Technical Guide
CAS Number: 825620-24-4
This technical guide provides a comprehensive overview of 7-Bromo-4-hydroxy-2-phenylquinoline, a heterocyclic compound of interest to researchers and professionals in drug development. The document details its physicochemical properties, outlines a probable synthetic route based on established methods, and explores its potential biological activities by examining related compounds.
Compound Data
Quantitative data for 7-Bromo-4-hydroxy-2-phenylquinoline is summarized below. It is important to note that while some data is available from chemical suppliers, detailed experimental spectral data is not readily found in the public domain.
| Property | Value | Source |
| CAS Number | 825620-24-4 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₅H₁₀BrNO | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 300.15 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Physical Form | Solid, brown powder | --INVALID-LINK--[2] |
| Purity | ≥95% | --INVALID-LINK--[2] |
Safety Information:
| Hazard Statement | Description |
| H301 | Toxic if swallowed |
| H318 | Causes serious eye damage |
| H413 | May cause long lasting harmful effects to aquatic life |
Source: --INVALID-LINK--[1]
Synthesis Protocol
Proposed Synthesis: Conrad-Limpach Reaction
The synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline can be envisioned in two main stages:
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Formation of the enamine intermediate: Reaction of 3-bromoaniline with ethyl benzoylacetate.
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Thermal cyclization: Heating the resulting enamine intermediate in a high-boiling point solvent to induce ring closure.
Detailed Methodology:
Step 1: Synthesis of Ethyl 3-((3-bromophenyl)amino)-3-phenylacrylate (Enamine Intermediate)
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To a round-bottom flask, add 3-bromoaniline (1 equivalent) and ethyl benzoylacetate (1.1 equivalents).
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The reaction can be carried out neat or in a suitable solvent such as ethanol.
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A catalytic amount of a weak acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.
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Stir the mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
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Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline
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Place the dried enamine intermediate from Step 1 into a high-boiling point solvent (e.g., Dowtherm A, mineral oil) in a round-bottom flask equipped with a reflux condenser.[3] The use of a high-boiling solvent is crucial for achieving the high temperatures required for cyclization.[3][4]
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Heat the mixture to approximately 250 °C and maintain this temperature for 30-60 minutes.[3]
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Monitor the reaction progress by TLC.
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After cooling to room temperature, the product may precipitate. If so, it can be collected by filtration.
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If the product remains in solution, it can be purified by column chromatography on silica gel.
Caption: Proposed synthesis workflow for 7-Bromo-4-hydroxy-2-phenylquinoline.
Potential Biological Activities and Signaling Pathways
While no specific biological activity data has been published for 7-Bromo-4-hydroxy-2-phenylquinoline, the broader class of 2-phenyl-4-quinolone and fluoroquinolone derivatives has been extensively studied and shown to possess significant antibacterial and anticancer properties.
Antibacterial Activity
Quinolone antibiotics are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to the fragmentation of the bacterial chromosome and ultimately cell death.[6] The presence of a bromine atom on the quinoline ring can influence the compound's activity.
Caption: Postulated antibacterial mechanism of action.
Anticancer Activity
Several 2-phenyl-4-quinolone derivatives have demonstrated potent anticancer activity through various mechanisms. One of the primary modes of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] Some quinolone derivatives also act as topoisomerase inhibitors in eukaryotic cells, similar to their antibacterial mechanism.[8][9]
Caption: Potential anticancer signaling pathways.
Experimental Protocols for Biological Assays
While specific assays for 7-Bromo-4-hydroxy-2-phenylquinoline are not documented, standard protocols used for evaluating the antibacterial and anticancer activities of related quinolone derivatives can be adapted.
Antibacterial Susceptibility Testing (Broth Microdilution)
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Preparation of Bacterial Inoculum: Culture a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
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Compound Preparation: Prepare a stock solution of 7-Bromo-4-hydroxy-2-phenylquinoline in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate with broth medium to obtain a range of concentrations.
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Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
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Incubation: Incubate the plate at 37 °C for 18-24 hours.
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Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
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Cell Culture: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of 7-Bromo-4-hydroxy-2-phenylquinoline for a specified period (e.g., 48 or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: General experimental workflows for biological evaluation.
References
- 1. 7-Bromo-4-hydroxy-2-phenylquinoline AldrichCPR 825620-24-4 [sigmaaldrich.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
